molecular formula C15H23NO B215499 N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine

N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine

Cat. No. B215499
M. Wt: 233.35 g/mol
InChI Key: VJCJLIDSQQZCTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine, also known as CPP-115, is a potent and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. Inhibition of GABA-AT results in increased levels of GABA, which can have anxiolytic, anticonvulsant, and analgesic effects. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine works by inhibiting GABA-AT, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal excitability. Increased levels of GABA can have anxiolytic, anticonvulsant, and analgesic effects.
Biochemical and physiological effects:
N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine has been shown to increase GABA levels in the brain, which can have various effects on neuronal excitability and neurotransmission. In preclinical studies, N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine has been shown to reduce seizure activity and to have anxiolytic and analgesic effects. Additionally, N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine in lab experiments is its high selectivity for GABA-AT, which minimizes off-target effects. Additionally, N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine has been shown to be effective in reducing seizures and drug-seeking behavior in animal models, which makes it a useful tool for studying these conditions. However, one limitation of using N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental paradigms.

Future Directions

There are several potential future directions for research on N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine. One area of interest is the potential therapeutic applications of N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine in various neurological disorders, including epilepsy, anxiety, and addiction. Additionally, further studies could be conducted to better understand the mechanisms underlying the effects of N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine on neuronal excitability and neurotransmission. Finally, the development of more soluble forms of N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine could improve its utility in lab experiments and potential clinical applications.

Synthesis Methods

N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine can be synthesized through a multi-step process involving the reaction of 3-(3-methylphenoxy)propylamine with cyclopentanone, followed by the reduction of the resulting ketone with sodium borohydride. The final product can be purified through recrystallization.

Scientific Research Applications

N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine has been studied extensively for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine has been shown to be effective in reducing seizures in animal models of epilepsy. Additionally, N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine has been shown to have anxiolytic effects in animal models of anxiety and to reduce drug-seeking behavior in animal models of addiction.

properties

Product Name

N-cyclopentyl-N-[3-(3-methylphenoxy)propyl]amine

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-[3-(3-methylphenoxy)propyl]cyclopentanamine

InChI

InChI=1S/C15H23NO/c1-13-6-4-9-15(12-13)17-11-5-10-16-14-7-2-3-8-14/h4,6,9,12,14,16H,2-3,5,7-8,10-11H2,1H3

InChI Key

VJCJLIDSQQZCTD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCCCNC2CCCC2

Canonical SMILES

CC1=CC(=CC=C1)OCCCNC2CCCC2

Origin of Product

United States

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